molecular formula C18H17ClN4O2 B11382981 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(4-methylbenzyl)-2H-1,2,3-triazole-4-carboxamide

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(4-methylbenzyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11382981
M. Wt: 356.8 g/mol
InChI Key: DWKZXPUARGKLTD-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a chlorophenyl group, a hydroxymethyl group, and a methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazole ring One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction between 4-chlorobenzyl azide and 4-methylbenzylamine in the presence of a suitable catalyst can lead to the formation of the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can lead to various substituted triazole derivatives.

Scientific Research Applications

2-(4-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to modulation of their activity. The compound’s functional groups may also contribute to its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole-4-carboxamide derivatives: These compounds share the triazole ring and carboxamide functional group.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group exhibit similar chemical properties.

    Hydroxymethyl derivatives: Molecules containing a hydroxymethyl group can undergo similar chemical reactions.

Uniqueness

2-(4-CHLOROPHENYL)-5-(HYDROXYMETHYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(hydroxymethyl)-N-[(4-methylphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C18H17ClN4O2/c1-12-2-4-13(5-3-12)10-20-18(25)17-16(11-24)21-23(22-17)15-8-6-14(19)7-9-15/h2-9,24H,10-11H2,1H3,(H,20,25)

InChI Key

DWKZXPUARGKLTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NN(N=C2CO)C3=CC=C(C=C3)Cl

Origin of Product

United States

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